4-bromo-N-(1,2-dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide
Overview
Description
4-Bromo-N-(1,2-dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1,2-dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzenesulfonamide group: This step involves the reaction of the brominated benzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products:
Oxidation: Products may include benzimidazole N-oxides.
Reduction: Products may include benzimidazole amines.
Substitution: A variety of substituted benzimidazole derivatives can be obtained.
Scientific Research Applications
4-Bromo-N-(1,2-dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,2-dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The bromine and sulfonamide groups may enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
- 4-Bromo-1,2-dimethyl-1H-benzimidazole
- N-(1,2-Dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide
- 4-Chloro-N-(1,2-dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide
Comparison:
- 4-Bromo-1,2-dimethyl-1H-benzimidazole: Lacks the sulfonamide group, which may reduce its biological activity.
- N-(1,2-Dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
- 4-Chloro-N-(1,2-dimethyl-1H-benzimidazol-5-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(1,2-dimethylbenzimidazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-10-17-14-9-12(5-8-15(14)19(10)2)18-22(20,21)13-6-3-11(16)4-7-13/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXDEXLNWTPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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